1-(2-氟乙基)-4-碘-1H-吡唑

概述

描述

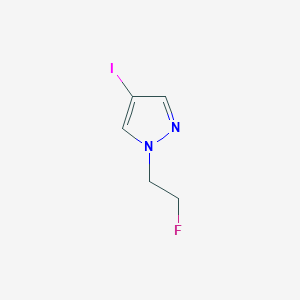

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is an organic compound that features both fluorine and iodine substituents on a pyrazole ring

科学研究应用

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

准备方法

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the fluoroethyl and iodo groups onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2-fluoroethyl iodide under basic conditions to form the desired product. The reaction conditions often require the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

化学反应分析

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrazole N-oxides.

Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoles.

作用机制

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity . The iodo group can also participate in halogen bonding, further influencing the compound’s biological activity.

相似化合物的比较

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated pyrazoles:

2-Fluoroethanol: This compound is a simple fluorinated alcohol used in various chemical reactions and as a precursor for other fluorinated compounds.

1-(2-Fluoroethyl)-1H-pyrazole: Similar to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole but lacks the iodine substituent, which may affect its reactivity and applications.

The uniqueness of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole lies in the combination of both fluorine and iodine, which imparts distinct chemical properties and potential for diverse applications.

生物活性

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. It has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic uses based on recent research findings.

- Molecular Formula : C₅H₆FIN₂

- Molecular Weight : 240.02 g/mol

- CAS Number : 398152-63-1

The compound features a pyrazole ring with a fluorinated ethyl group at the 1-position and an iodine atom at the 4-position, which are critical for its biological activity.

Synthesis

The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves the following methods:

- Halogenation : Introduction of iodine at the 4-position.

- Fluorination : Substitution of a hydrogen atom with a fluorinated ethyl group at the 1-position.

- Pyrazole Formation : Cyclization reactions to form the pyrazole ring.

These synthetic methodologies allow for modifications that can enhance biological activity or selectivity towards specific targets.

Research indicates that 1-(2-fluoroethyl)-4-iodo-1H-pyrazole may interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a significant role in modulating endocannabinoid levels in the central nervous system .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The fluorinated ethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

A notable study evaluated the insecticidal properties of structurally similar pyrazoles, revealing that compounds with similar substitutions showed promising larvicidal activity against pests like Mythimna separata and Plutella xylostella. Although specific data on 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is limited, these findings suggest that its derivatives may also possess significant agrochemical properties .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that:

- The presence of halogen atoms (like iodine) significantly affects the compound's reactivity and binding affinity to biological targets.

- The introduction of fluorinated groups can enhance bioavailability and metabolic stability.

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Methyl 4-Iodo-1H-pyrazole-3-carboxylate | 0.92 | Lacks fluorination but shares similar bioactivity. |

| 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | 0.84 | Contains methyl substitution instead of ethyl. |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | 0.76 | Simplified structure; lacks halogen substituents. |

This table illustrates how structural modifications can lead to variations in biological activity, providing insights into potential applications for drug development.

属性

IUPAC Name |

1-(2-fluoroethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGJEDPZOJQFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。